![molecular formula C7H14ClNO B13456391 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with an oxygen atom, making it an interesting subject for research and industrial applications.
Métodos De Preparación
The synthesis of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves several steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the introduction of the methanamine group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with bromine to form bromonium ions, which are then attacked by nucleophiles . Acid-catalyzed ring cleavages of epoxides derived from this compound also take place with marked selectivity . Common reagents used in these reactions include bromine, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems . Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride can be compared with other similar compounds, such as 3-oxabicyclo[3.2.0]heptan-2-one and 7-oxabicyclo[4.1.0]heptan-2-one . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique combination of the bicyclic ring system and the methanamine group in this compound sets it apart from these similar compounds.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
3-oxabicyclo[3.2.0]heptan-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-2-5-1-6-3-9-4-7(5)6;/h5-7H,1-4,8H2;1H |
Clave InChI |
NQZARWDHJQTHBM-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC2C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)

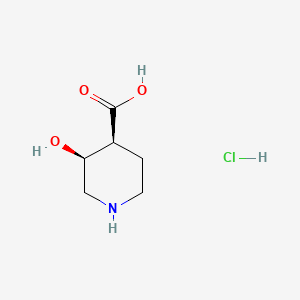
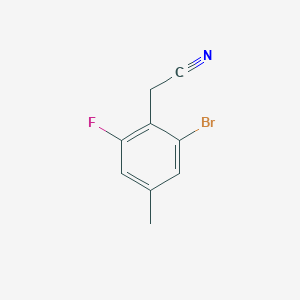

![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)
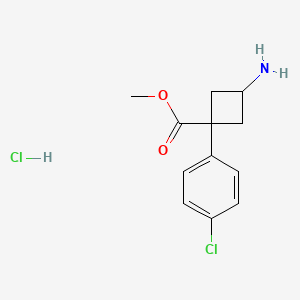
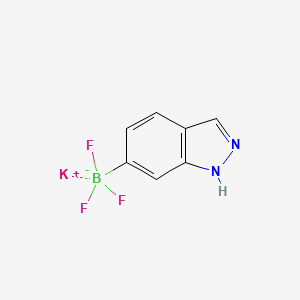
![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
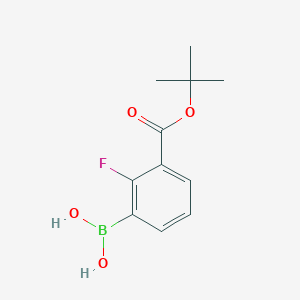
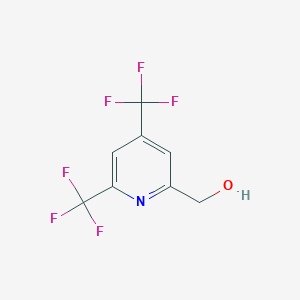
![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
